N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide
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Overview
Description
N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide is a useful research compound. Its molecular formula is C23H31N5O2S and its molecular weight is 441.59. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications
1,3,4-Oxadiazole derivatives exhibit a diverse array of bioactivities due to their unique structural features. These compounds are known to engage in effective binding with various enzymes and receptors in biological systems, facilitated by weak interactions like hydrogen bonding. This property underlies their potential in medicinal chemistry, where they are explored for treating a range of diseases including cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases (Verma et al., 2019).
Antimicrobial and Antitubercular Activity
The modification of isoniazid structures incorporating 1,3,4-oxadiazole rings has been evaluated for antitubercular activity against various strains of Mycobacterium tuberculosis, showcasing significant efficacy comparable to known medications. This highlights the role of these derivatives in developing new anti-TB compounds (Asif, 2014).
Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarins and oxadiazoles, as distinct chemical classes, share a broad spectrum of pharmacological activities. The review of coumarin and oxadiazole derivatives indicates their significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. This demonstrates the versatility of the 1,3,4-oxadiazole ring as a pharmacophore in drug design (Jalhan et al., 2017).
Synthesis and Pharmacology
Recent advances in the synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, their chemical properties, and pharmacokinetic profiles have been documented. These compounds are characterized by their ability to form hydrogen bonds with biomolecules, which is crucial for their pharmacological activities. The focus on oxadiazole derivatives is driven by their antibacterial, anti-inflammatory, anti-tuberculous, antifungal, anti-diabetic, and anticancer activities, underscoring their importance in drug development (Wang et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexyl-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2S/c1-30-20-9-7-19(8-10-20)27-11-13-28(14-12-27)21-15-23(25-17-24-21)31-16-22(29)26-18-5-3-2-4-6-18/h7-10,15,17-18H,2-6,11-14,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQGCRBMCKDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.